molecular formula C19H20N2O6 B5356348 N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B5356348
M. Wt: 372.4 g/mol
InChI Key: LRCKCYLLUMJLAJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. MNPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, making it difficult to use in biological assays. This compound also has limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. This compound has shown promising results in various fields, including drug discovery, material science, and organic electronics. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various applications. This compound derivatives could also be synthesized to improve its solubility and bioavailability. Additionally, this compound could be used as a starting material for the synthesis of novel compounds with improved properties.

Synthesis Methods

N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a one-pot reaction of 2-methyl-4-nitroaniline, 3,4,5-trimethoxybenzaldehyde, and acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a yield of about 50%.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in various fields such as medicinal chemistry, material science, and organic electronics. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising compound for drug discovery. This compound has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers. Additionally, this compound has been used as a dopant in organic electronics, leading to improved device performance.

Properties

IUPAC Name

(E)-N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-12-9-14(21(23)24)6-7-15(12)20-18(22)8-5-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCKCYLLUMJLAJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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